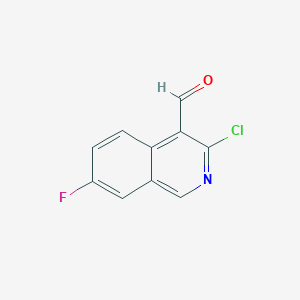
3-Chloro-7-fluoroisoquinoline-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-7-fluoroisoquinoline-4-carbaldehyde is a chemical compound with the molecular formula C₁₀H₅ClFNO and a molecular weight of 209.60 g/mol . This compound is part of the isoquinoline family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.
準備方法
The synthesis of 3-Chloro-7-fluoroisoquinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the chlorination and fluorination of isoquinoline derivatives, followed by formylation to introduce the aldehyde group. The reaction conditions often require specific catalysts and controlled temperatures to ensure high yield and purity .
化学反応の分析
3-Chloro-7-fluoroisoquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include potassium permanganate, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3-Chloro-7-fluoroisoquinoline-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its use in developing new pharmaceuticals, particularly in targeting specific enzymes and receptors.
Industry: It is used in the production of advanced materials and agrochemicals.
作用機序
The mechanism of action of 3-Chloro-7-fluoroisoquinoline-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
類似化合物との比較
3-Chloro-7-fluoroisoquinoline-4-carbaldehyde can be compared with other isoquinoline derivatives, such as:
- 3-Chloroisoquinoline-4-carbaldehyde
- 7-Fluoroisoquinoline-4-carbaldehyde
- 3-Chloro-7-methylisoquinoline-4-carbaldehyde
These compounds share similar structures but differ in their substituents, leading to variations in their chemical reactivity and biological activities. The presence of both chlorine and fluorine atoms in this compound makes it unique and potentially more versatile in its applications .
特性
分子式 |
C10H5ClFNO |
|---|---|
分子量 |
209.60 g/mol |
IUPAC名 |
3-chloro-7-fluoroisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H5ClFNO/c11-10-9(5-14)8-2-1-7(12)3-6(8)4-13-10/h1-5H |
InChIキー |
JKZSKYMQOVRMLA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=NC=C2C=C1F)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile](/img/structure/B13670843.png)

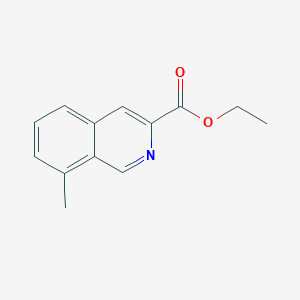
![7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13670861.png)
![Methyl 7-[(1R,2S,3R,5S)-5-Acetoxy-2-[[(tert-butyldimethylsilyl)oxy]methyl]-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate](/img/structure/B13670872.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate hydrochloride](/img/structure/B13670877.png)
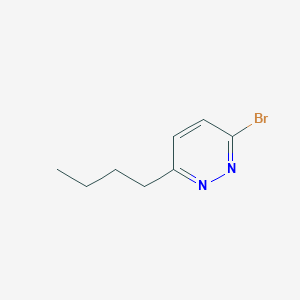

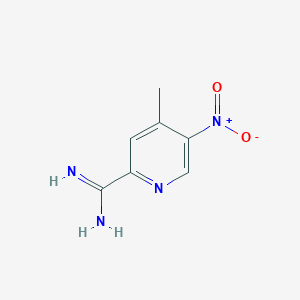
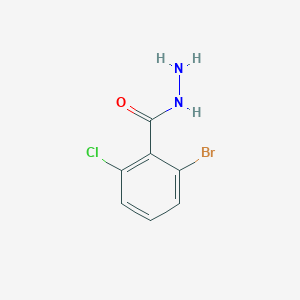
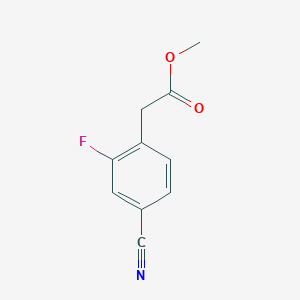
![4-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13670924.png)
![5-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13670934.png)
![5-Methyl-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B13670937.png)
